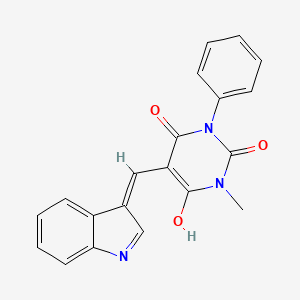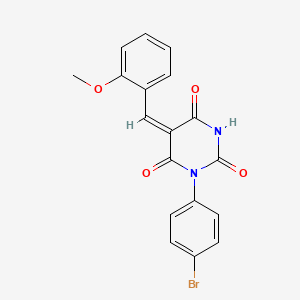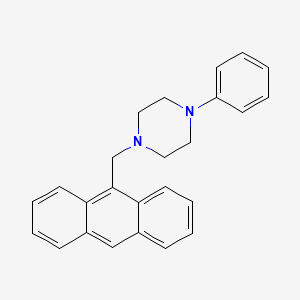![molecular formula C16H25N5O2 B5972385 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as BMS-986168, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). BMS-986168 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用机制
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathway of various cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine specifically targets TYK2 and inhibits its kinase activity, thereby blocking the downstream signaling pathway of cytokines that rely on TYK2 for their activity.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines in vitro and in vivo, including IL-12, IL-23, and IFNs. These cytokines are involved in the pathogenesis of autoimmune diseases, and their inhibition by this compound has been shown to reduce disease severity in animal models. This compound has also been shown to inhibit the activation and proliferation of immune cells, such as T cells and dendritic cells, which are involved in the inflammatory response.
实验室实验的优点和局限性
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its minimal off-target effects. However, this compound is a small molecule inhibitor and may have limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several potential future directions for the research and development of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further investigate its efficacy in animal models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in humans. Additionally, this compound could be tested in clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Finally, this compound could be combined with other inhibitors or immunomodulatory agents to enhance its therapeutic effects.
合成方法
The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves several steps, including the formation of the pyrimidine and morpholine rings, as well as the attachment of the piperazine and butyryl groups. The final product is obtained through a purification process using various chromatography techniques. The synthesis of this compound has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the molecule.
科学研究应用
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been the subject of numerous preclinical studies, including in vitro and in vivo experiments. These studies have shown that this compound is a potent and selective inhibitor of TYK2, with minimal off-target effects. This compound has been shown to reduce the production of various cytokines, including IL-12, IL-23, and IFNs, in vitro and in vivo. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes.
属性
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-16(22)21-6-4-19(5-7-21)14-12-15(18-13-17-14)20-8-10-23-11-9-20/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPJUUYEKEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)




![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
